3,6-Di(pyridin-3-yl)-1,2,4,5-tetrazine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

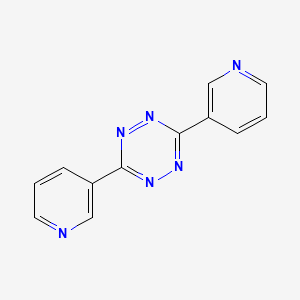

3,6-Di(pyridin-3-yl)-1,2,4,5-tetrazine is a heterocyclic compound characterized by the presence of two pyridine rings attached to a tetrazine core.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Di(pyridin-3-yl)-1,2,4,5-tetrazine typically involves the reaction of pyridine derivatives with hydrazine and nitriles under controlled conditions. One common method includes the cyclization of pyridine-3-carbonitrile with hydrazine hydrate in the presence of a suitable catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as high-speed vibration milling and solvothermal reactions are employed to enhance the efficiency of the synthesis .

化学反应分析

Types of Reactions: 3,6-Di(pyridin-3-yl)-1,2,4,5-tetrazine undergoes various chemical reactions, including:

Oxidation: It can mediate the oxidation of thiols to disulfides under mild and metal-free conditions.

Reduction: The compound can be reduced to form dihydrotetrazine derivatives.

Substitution: It participates in substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols are employed under mild conditions.

Major Products Formed:

Oxidation: Disulfides (RSSR) are the major products.

Reduction: Dihydrotetrazine derivatives.

Substitution: Various substituted tetrazine derivatives.

科学研究应用

Bioorthogonal Chemistry

One of the most prominent applications of 3,6-Di(pyridin-3-yl)-1,2,4,5-tetrazine is in bioorthogonal chemistry. Tetrazines are known for their rapid cycloaddition reactions with various dienophiles, making them valuable tools for selective labeling in biological systems.

Reaction Rates and Selectivity

Research indicates that the introduction of pyridyl groups significantly increases the electron density on the tetrazine ring, enhancing its reactivity. For instance, the second-order rate constant for this compound with specific dienophiles can reach values over 100 M−1s−1, facilitating rapid labeling processes in live cells .

Applications in Staged Labeling

The ability to fine-tune reaction rates allows for staged labeling applications where multiple reactions can occur sequentially without interference. This capability is particularly useful in multiplexing applications for imaging and tracking biological molecules .

Materials Science

In materials science, this compound derivatives have been explored for their potential as photonic materials.

Photonic Properties

The unique electronic properties imparted by the pyridyl substituents contribute to the optical characteristics of these compounds. Studies have shown that these tetrazines exhibit strong fluorescence and can be utilized in sensors and light-emitting devices .

Electrochemical Applications

The electrochemical properties of this compound have been investigated for their potential use in energy storage systems. The compound's ability to undergo reversible redox reactions makes it a candidate for use in batteries and supercapacitors .

High Energy Density Materials

The synthesis of high energy density materials (HEDMs) from tetrazines has gained attention due to their potential applications in propellants and explosives.

Synthesis of Derivatives

Research has demonstrated that derivatives of this compound can be synthesized to create compounds with enhanced energetic properties. For example, modifications involving guanidine derivatives have led to the formation of new HEDMs with favorable stability and performance characteristics .

Case Studies

Case studies have shown that these high-energy derivatives can decompose rapidly upon initiation while generating large volumes of gases like nitrogen—making them suitable for applications such as airbags and fire extinguishing systems .

Data Tables

| Property | Value | Notes |

|---|---|---|

| Second-order rate constant | >100 M−1s−1 | With specific dienophiles |

| Decomposition temperature | ~250 °C | For HEDM derivatives |

| Yield from synthesis | Up to 70% | Depending on reaction conditions |

作用机制

The mechanism by which 3,6-Di(pyridin-3-yl)-1,2,4,5-tetrazine exerts its effects involves its electron-deficient nature, which makes it a good candidate for inverse electron demand Diels-Alder reactions. This property allows it to interact with electron-rich dienophiles, facilitating the formation of new chemical bonds . Additionally, its ability to accept electrons makes it effective in oxidation reactions, where it can oxidize thiols to disulfides by accepting electrons and forming organosulfur radicals .

相似化合物的比较

- 3,6-Dipyridin-4-yl-1,2,4,5-tetrazine

- 3,6-Dipyrazin-2-yl-1,2,4,5-tetrazine

Comparison: 3,6-Di(pyridin-3-yl)-1,2,4,5-tetrazine is unique due to its specific substitution pattern on the tetrazine ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, it exhibits distinct electronic properties that make it particularly suitable for certain applications, such as in the formation of coordination polymers and MOFs .

生物活性

3,6-Di(pyridin-3-yl)-1,2,4,5-tetrazine is a member of the tetrazine family, which has garnered interest due to its diverse biological activities. This compound features two pyridine rings that enhance its potential for various therapeutic applications. The biological activities of tetrazines, particularly those substituted with pyridine groups, include anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. This article reviews the synthesis, biological activity, and potential applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound can be achieved through various methods, including [3 + 3]- and [5 + 1]-annulations. These methods allow for the efficient incorporation of pyridine moieties into the tetrazine framework without the need for catalysis. Research indicates that such compounds can be synthesized in high yields under solvent-free conditions .

Anticancer Activity

Numerous studies have demonstrated the potent anticancer properties of 1,2,4,5-tetrazine derivatives. The National Cancer Institute (NCI) evaluated several compounds including this compound at a concentration of 10−5M, revealing significant cytotoxic effects against various cancer cell lines .

Table 1: Anticancer Activity of Selected Tetrazines

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 2.5 | |

| 1-(pyridin-2-yl)-1H-tetrazole | HeLa (Cervical Cancer) | 1.8 | |

| 6-(pyridin-2-yl)-1H-tetrazole | A549 (Lung Cancer) | 0.9 |

The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through various pathways.

Antimicrobial and Antioxidant Properties

In addition to anticancer effects, this compound exhibits antimicrobial activity against a range of pathogens. Studies indicate that tetrazines can inhibit bacterial growth and possess antiviral properties . The antioxidant capacity is also notable; tetrazines are capable of scavenging free radicals and reducing oxidative stress in cellular systems.

Structure-Activity Relationship (SAR)

The presence of pyridine rings significantly influences the biological activity of tetrazines. The electron-withdrawing nature of the pyridine groups enhances the reactivity and interaction with biological targets. For instance:

- Electron Density: The introduction of electron-withdrawing groups increases the electrophilicity of the tetrazine ring.

- Steric Effects: The spatial arrangement of substituents affects binding affinity to biological targets.

Table 2: Structure-Activity Relationships in Tetrazines

| Substituent Type | Effect on Activity |

|---|---|

| Electron-Withdrawing | Increases anticancer potency |

| Bulky Groups | May hinder receptor binding |

| Aromatic Systems | Enhance stability and bioavailability |

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

- Study on MCF-7 Cells: A study reported that treatment with this compound resulted in a significant decrease in cell viability and induced apoptosis through caspase activation.

- Antimicrobial Testing: In vitro tests demonstrated that this compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria.

属性

IUPAC Name |

3,6-dipyridin-3-yl-1,2,4,5-tetrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N6/c1-3-9(7-13-5-1)11-15-17-12(18-16-11)10-4-2-6-14-8-10/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLXAHCQKLVGQOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN=C(N=N2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。